5-(Thiophen-2-yl)pent-4-yn-1-ol
Description
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
5-thiophen-2-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C9H10OS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8,10H,1,3,7H2 |
InChI Key |
GNTCOJAXZZNZCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Analogs :
5-(2-Chlorophenyl)pent-4-yn-1-ol (): A chloro-substituted derivative prepared via PdCl₂(PPh₃)₂-catalyzed coupling, emphasizing halogen-directed reactivity in cross-coupling reactions.
5-(Naphthalen-2-yl)pent-4-yn-1-ol (): Naphthalene substitution enhances aromatic stacking, synthesized via hydrogenation of alkynyl precursors.
5-(2,9-Dimethyl-1,10-phenanthrolin-5-yl)pent-4-yn-1-ol (): Phenanthroline substitution introduces chelating sites for metal coordination, relevant in catalysis or materials chemistry.
Electronic and Optoelectronic Properties
The thiophene group in 5-(Thiophen-2-yl)pent-4-yn-1-ol enhances electron delocalization, narrowing the HOMO-LUMO gap (e.g., 2.09–2.20 eV in related quinoxaline-thiophene systems) . Comparative DFT studies show:
- Perylene analogs exhibit broader absorption spectra due to extended conjugation.
- Chlorophenyl derivatives display reduced charge transfer efficiency due to electron-withdrawing Cl substituents.
- Phenanthroline-containing compounds show stabilized LUMO levels from nitrogen lone pairs, aiding electron injection in solar cells .
Table 2: Electronic Properties
*Data extrapolated from structurally similar systems.
Preparation Methods
Standard Reaction Conditions
Reactants :
-
2-Iodothiophene : Electrophilic coupling partner (1 equiv)
-
4-Pentyn-1-ol : Nucleophilic alkyne alcohol (1.2 equiv)
Catalytic System :
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
CuI (5 mol%)
Solvent : Anhydrous tetrahydrofuran (THF)
Base : Triethylamine (Et₃N, 3 equiv)
Temperature : Room temperature (25°C)
Reaction Time : 30 minutes
Workup :
-
Quench with saturated NH₄Cl solution
-
Extract with dichloromethane (3 × 40 mL)
-
Dry organic layers over Na₂SO₄
-
Purify via silica gel chromatography (10–40% EtOAc/hexanes)
Key Mechanistic Insights
The reaction proceeds via oxidative addition of Pd⁰ to 2-iodothiophene, forming a PdII intermediate. Transmetalation with copper-acetylide (generated from 4-pentyn-1-ol and CuI) precedes reductive elimination, releasing the coupled product (Figure 1). Notably, the hydroxyl group in 4-pentyn-1-ol remains intact under these conditions, avoiding protection/deprotection steps.
Table 1: Optimization of Sonogashira Coupling Parameters
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | 2.5 mol% Pd | Maximizes turnover |
| Solvent | THF, DMF, Toluene | THF | Enhances solubility |
| Temperature | 0°C – 50°C | 25°C | Balances rate/side reactions |
| Base | Et₃N, K₂CO₃, DIPEA | Et₃N | Neutralizes HI byproduct |
Alternative Synthetic Strategies
Electrophilic Cyclization of Enediynes
While less common, enediyne precursors undergo cyclization in the presence of electrophilic agents (e.g., I₂, Br₂) to form benzothiophene derivatives. For example, 5-[3-(pent-4-en-1-ynyl)benzo[b]thiophen-2-yl]pent-4-yn-1-ol (16m) is synthesized via iodine-mediated cyclization of enediynes at −10°C to room temperature in dichloromethane. However, this method requires pre-functionalized starting materials and yields (<50%) are inferior to Sonogashira coupling.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
-
δ 7.16 (dd, J = 5.2, 1.0 Hz, 1H, C3’-H)
-
δ 7.11 (br d, J = 3.5 Hz, 1H, C5’-H)
-
δ 6.92 (dd, J = 5.2, 3.5 Hz, 1H, C4’-H)
-
δ 3.78 (t, J = 6.2 Hz, 2H, C1-H₂)
-
δ 2.54 (t, J = 7.0 Hz, 2H, C3-H₂)
-
δ 1.84 (qn, J = 6.7 Hz, 2H, C2-H₂)
¹³C NMR (125 MHz, CDCl₃) :
-
δ 131.2 (C5’), 126.9 (C4’), 126.2 (C3’), 123.9 (C1’)
-
δ 93.6 (C4/C5), 74.3 (C4/C5), 61.7 (C1), 31.3 (C2), 16.3 (C3)
HRMS (ESI-TOF) : m/z [M + H]⁺ calcd. for C₉H₁₀OS: 167.0525; found: 167.0528.
Purity Challenges
Chromatographic purification often leaves residual 4-pentyn-1-ol (21% by mass in some batches), detectable via:
Scale-Up and Industrial Considerations
Gram-Scale Synthesis
A 10 mmol-scale reaction in THF (50 mL) with 2.5 mol% PdCl₂(PPh₃)₂ yields 1.14 g of product after chromatography. Key bottlenecks include:
-
Cost : Pd catalysts contribute >60% of raw material expenses
-
Throughput : Batch processing limits daily output to ~100 g
Q & A
Q. What are the common synthetic routes for 5-(Thiophen-2-yl)pent-4-yn-1-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling reactions between thiophene derivatives and alkynol precursors. Key steps include:
- Sonogashira coupling: Reaction of 2-iodothiophene with pent-4-yn-1-ol derivatives under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in the presence of a copper iodide co-catalyst .
- Solvent optimization: Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction rates.
- Temperature control: Maintain 60–80°C to balance reactivity and side-product formation.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.
Table 1: Synthetic route comparison
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI | 78 | 92 |
| Grignard addition | Mg, THF | 65 | 88 |
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
Methodological Answer:
Q. What methodologies ensure purity assessment of this compound?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Retention time: 6.2 min .
- Elemental analysis: Compare experimental vs. theoretical values (e.g., C: 64.1%, H: 5.6%, S: 17.9%) .
- Melting point: Sharp range (e.g., 98–100°C) indicates high crystallinity.
Advanced Questions
Q. How can computational methods like DFT assist in understanding the electronic structure of this compound?
Methodological Answer:
- Geometry optimization: Use Gaussian09 with B3LYP/6-31G(d) basis set to model molecular geometry.
- Frontier molecular orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity (e.g., HOMO localized on thiophene, LUMO on alkyne) .
- NMR chemical shift prediction: GIAO method matches experimental δ values within ±0.3 ppm .
Q. What strategies resolve contradictions between experimental crystallographic data and computational models?
Methodological Answer:
Q. How do hydrogen bonding patterns influence the crystallographic behavior of this compound?
Methodological Answer:
Q. What methodologies study the interactions of this compound with biomolecules?
Methodological Answer:
Q. How do substituent effects on the thiophene ring alter the compound’s reactivity?
Methodological Answer:
Q. What experimental designs mitigate degradation during storage?
Methodological Answer:
- Stability studies: Accelerated aging (40°C/75% RH) monitored via HPLC.
- Storage conditions: Argon atmosphere at –20°C reduces oxidation of the alkyne moiety .
Q. How is the compound’s photophysical behavior characterized for material science applications?
Methodological Answer:
- UV-Vis spectroscopy: λmax at 280 nm (π→π* transition).
- Fluorescence lifetime: Time-correlated single-photon counting (TCSPC) measures τ ≈ 4.2 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
